molecular formula C12H14ClNO B2448219 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one CAS No. 78060-72-7

2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

Cat. No.: B2448219
CAS No.: 78060-72-7
M. Wt: 223.7
InChI Key: QRBPVQFQAWBRAO-UHFFFAOYSA-N
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Description

2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBPVQFQAWBRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

THIQ Core Formation via Pictet–Spengler Reaction

The Pictet–Spengler reaction, a cornerstone in THIQ synthesis, involves condensation of β-arylethylamines with carbonyl compounds under acidic conditions. For example, reacting phenethylamine derivatives with formaldehyde generates the THIQ scaffold. Modifications using chloroacetaldehyde or α-chloroketones could introduce halogenated side chains, though steric and electronic factors may limit efficacy.

Acylation with 2-Chloropropanoyl Chloride

After THIQ formation, acylation at the secondary amine is achieved using 2-chloropropanoyl chloride. This step typically employs base catalysis (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C. Patent WO2014193781A1 demonstrates analogous acylations, reporting yields of 65–78% for similar substrates. Challenges include over-acylation and hydrolysis of the chloroacetone group, necessitating controlled stoichiometry and moisture-free conditions.

Method 2: Nucleophilic Substitution on Preformed THIQ Derivatives

Synthesis of Halogenated THIQ Intermediates

THIQ derivatives bearing leaving groups (e.g., bromine at the 1-position) are prepared via bromination using N-bromosuccinimide (NBS) or HBr/AcOH. For instance, 1-bromo-1,2,3,4-tetrahydroisoquinoline is generated in 85% yield under radical bromination conditions.

Alkylation with 2-Chloropropanone Enolates

The brominated THIQ undergoes nucleophilic substitution with metallated 2-chloropropanone. Using LDA (lithium diisopropylamide) to generate the enolate, the reaction proceeds at −78°C in THF, yielding the target compound in 60–70%. This method, inspired by LY3154207 synthesis, benefits from precise temperature control to minimize ketone decomposition.

Method 3: Transition Metal-Catalyzed Coupling Reactions

Heck Coupling for Side Chain Installation

A Heck coupling strategy, as described for LY3154207, involves reacting a THIQ-bearing aryl halide with 2-chloropropenone. Using Pd(OAc)₂/XPhos as a catalyst system and K₃PO₄ as base in DMF at 100°C, this method achieves 55–65% yield. Stereochemical outcomes depend on the THIQ substrate’s configuration, though the target molecule’s non-chiral center simplifies this aspect.

Suzuki-Miyaura Cross-Coupling

Alternative approaches employ boronic ester derivatives of 2-chloropropanone. For example, coupling 2-(2-chloropropanoyl)boronic acid with iodotetrahydroisoquinoline using Pd(PPh₃)₄/Na₂CO₃ in dioxane affords the product in 50–60% yield. This method, while versatile, requires stringent drying to prevent boronic acid decomposition.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range Scalability
Pictet–Spengler + Acylation High atom economy; established protocols Multi-step; moderate yields 65–78% Moderate
Nucleophilic Substitution Direct functionalization; fewer steps Sensitivity to enolate stability 60–70% High
Heck/Suzuki Coupling Tunable side chains; stereocontrol Costly catalysts; purification challenges 50–65% Low

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloroketone moiety undergoes nucleophilic substitution with amines, thiols, and alcohols, facilitated by the electron-withdrawing ketone group.

Example Reactions:

ReagentConditionsProductYieldSource
ThiomorpholineCu catalysis, DMSO, RT2-Thiomorpholino-1-p-tolylpropan-1-one82%
1,2,3,4-TetrahydroisoquinolineCu catalysis, DMSO, RT2-(3,4-Dihydroisoquinolin-2-yl)propan-1-one93%
PyrroleFeCl₃, CH₃CN, 80°C1-(3-Pyrrolyl)tetrahydroisoquinoline41%

Mechanistic Insight : Copper or iron catalysts activate the α-chloroketone via single-electron transfer, enabling selective C–N or C–S bond formation .

Reduction and Oxidation

The ketone and chlorine groups are susceptible to redox transformations:

Ketone Reduction

  • Reducing Agent : NaBH₄, LiAlH₄, or catalytic hydrogenation (H₂/Pd-C).

  • Product : 2-Chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-ol.

  • Applications : Intermediate for chiral alcohol synthesis.

Chlorine Oxidation

  • Oxidizing Agent : KMnO₄ or O₃.

  • Product : 1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-one-2-carboxylic acid (via radical intermediates).

Functionalization of the THIQ Ring

The tetrahydroisoquinoline core undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Methoxylation

  • Reagent : Cu(OAc)₂, MeOH, 60°C.

  • Product : 6,7-Dimethoxy-THIQ derivatives.

  • Yield : 65–78% .

C–H Arylation

  • Catalyst : Pd(OAc)₂, PPh₃.

  • Substrate : Aryl halides (e.g., 4-bromotoluene).

  • Product : 1-Aryl-THIQ analogs .

Stability and Side Reactions

  • Hydrolysis : The α-chloroketone hydrolyzes in aqueous basic conditions to form 1-(THIQ-2-yl)propane-1,2-dione .

  • Thermal Degradation : Decomposition above 200°C releases HCl and forms unsaturated ketones .

Comparative Reactivity Table

PositionReactivityPreferred Reagents
α-ChloroketoneNucleophilic substitutionAmines, Cu/Fe catalysts
KetoneReductionNaBH₄, H₂/Pd-C
THIQ C1Electrophilic substitutionCu(OAc)₂, aryl halides
THIQ C3/C4Cross-couplingPd catalysts, boronic acids

Scientific Research Applications

A. Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that isoquinoline derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from isoquinoline structures have shown IC₅₀ values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

B. Biological Studies

The biological activities of 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one include:

  • Antimicrobial Properties : Isoquinoline derivatives are known for their antimicrobial effects. Studies have explored their efficacy against various pathogens.

C. Chemical Synthesis

The compound serves as an intermediate in organic synthesis:

  • Building Block for Complex Molecules : It is utilized in synthesizing more complex organic compounds due to its functional groups that allow for further chemical modifications.

Case Studies and Research Findings

Several studies have investigated the efficacy and applications of this compound:

  • A study highlighted the synthesis and characterization of various isoquinoline derivatives and their anticancer properties on different cell lines .
  • Another research focused on the potential antimicrobial effects of isoquinoline derivatives derived from related structures .

Mechanism of Action

The mechanism of action of 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the suppression of disease progression.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroisoquinolin-1(2H)-one: A similar compound with a different substitution pattern.

    2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone: A structurally related compound with a shorter carbon chain.

Uniqueness

2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-Chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including neuroprotective effects and potential therapeutic applications in treating various neurological disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14ClN CAS 78060 72 7 \text{C}_12\text{H}_{14}\text{Cl}\text{N}\quad \text{ CAS 78060 72 7 }

This compound features a chloro substituent and a tetrahydroisoquinoline moiety, which is crucial for its biological activity.

1. Dopamine Receptor Modulation

Research indicates that tetrahydroisoquinoline derivatives can act as positive allosteric modulators of dopamine receptors. Specifically, studies have highlighted the role of these compounds in enhancing the activity of D1 dopamine receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia and Parkinson's disease . The modulation of these receptors can lead to improved cognitive functions and reduced symptoms associated with these conditions.

2. Neuroprotective Effects

Tetrahydroisoquinoline derivatives have shown neuroprotective properties against neurodegenerative diseases. For instance, they exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition potency of certain derivatives has been reported with IC50 values comparable to established drugs like donepezil . This suggests that this compound may also possess similar protective effects on neuronal cells.

3. Antioxidant Activity

The antioxidant potential of tetrahydroisoquinoline derivatives has been documented, indicating their ability to scavenge free radicals and reduce oxidative stress in neuronal tissues. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Research Findings and Case Studies

StudyFindings
Study on D1 Receptor Modulation Demonstrated that tetrahydroisoquinoline derivatives enhance D1 receptor activity, suggesting therapeutic potential for cognitive disorders .
AChE Inhibition Study Reported IC50 values for AChE inhibition comparable to donepezil, highlighting potential in Alzheimer's treatment .
Oxidative Stress Reduction Showed that these compounds can significantly reduce oxidative stress in neuronal cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Allosteric Modulation : By binding to allosteric sites on dopamine receptors, this compound enhances receptor signaling without directly activating the receptor.
  • Enzyme Inhibition : The compound inhibits AChE activity, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function.
  • Antioxidant Mechanisms : The presence of the tetrahydroisoquinoline scaffold aids in scavenging reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, bromoalkanes (e.g., 1-bromohexane) react with tetrahydroisoquinoline precursors in dichloromethane or THF under reflux (60°C, 24 hours), yielding 33–90% depending on steric and electronic factors . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and using catalysts like K₂CO₃ to enhance reactivity.

Q. How can researchers effectively purify this compound to achieve high purity for pharmacological studies?

Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient elution) or recrystallization from ethanol/water mixtures. Thin-layer chromatography (TLC) monitors purity, with final compounds achieving >95% purity as confirmed by ¹H NMR .

Q. What spectroscopic techniques reliably characterize the structural integrity of this compound?

¹H NMR (300 MHz, CDCl₃) and LC-MS are standard. Key NMR signals include the tetrahydroisoquinoline protons (δ 2.8–4.2 ppm) and the carbonyl group (δ 170–200 ppm in ¹³C NMR). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., m/z 250.07 for C₁₃H₁₅ClN₂O⁺) .

Advanced Research Questions

Q. How does X-ray crystallography using SHELX software elucidate molecular conformation, and what insights does this provide for drug design?

SHELX refines crystallographic data to determine bond lengths, angles, and torsional parameters. For example, crystal structures of tetrahydroisoquinoline derivatives reveal planar conformations of the aromatic ring, which enhance π-π stacking interactions with biological targets like the orexin-1 receptor . This structural data guides rational modifications to improve binding affinity.

Q. What strategies analyze structure-activity relationships (SAR) when modifying substituents on the tetrahydroisoquinoline ring?

Systematic substitution at positions 6 and 7 with methoxy, halogen, or alkyl groups (e.g., 6,7-dimethoxy derivatives) is evaluated via receptor-binding assays. SAR studies show that electron-donating groups (e.g., -OCH₃) enhance potency, with IC₅₀ values ranging from 134.35 μM to 149.07 μM for orexin receptor antagonists .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?

Discrepancies may arise from poor pharmacokinetics (e.g., metabolic instability). Solutions include:

  • Metabolic stability assays : Liver microsome studies to identify degradation pathways.
  • Dosage adjustments : Higher in vivo doses based on in vitro IC₅₀ values (e.g., 134.35 μM in vitro vs. 50 mg/kg in mice) .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .
  • SAR Analysis : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to validate binding modes .
  • Data Contradictions : Apply multivariate statistical analysis (e.g., PCA) to resolve outliers in synthesis or bioactivity data .

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